3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC17820466
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O2S |
|---|---|
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 3-pyrimidin-5-ylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)8-7(1-2-14-8)6-3-10-5-11-4-6/h1-5H,(H,12,13) |
| Standard InChI Key | SWLYKRKIVHURFU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1C2=CN=CN=C2)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Formula
3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid belongs to the class of thiophene-carboxylic acids fused with nitrogen-containing heterocycles. Its molecular formula is C₉H₆N₂O₂S, with a molecular weight of 206.22 g/mol . The structure features:
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A thiophene ring substituted at the 2-position with a carboxylic acid group.
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A pyrimidine ring attached at the 3-position of the thiophene via a carbon-carbon bond.
The IUPAC name explicitly defines the connectivity: the pyrimidin-5-yl group is linked to the thiophene ring’s 3-position, while the carboxylic acid resides at the 2-position .
Synthesis and Manufacturing
Synthetic Routes
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Functionalization of thiophene-2-carboxylic acid with a bromine atom at the 3-position.
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Coupling with pyrimidin-5-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₃PO₄) .
This method mirrors the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, where titanium tetrachloride mediates amide bond formation . Yield optimization remains challenging, with related reactions achieving 37–72% .
Industrial Availability
As of April 2025, 3-(pyrimidin-5-yl)thiophene-2-carboxylic acid is listed as a discontinued product by suppliers, with a purity of ≥95% . Its limited commercial availability suggests specialized applications or unresolved scalability issues in synthesis.
Physicochemical Properties
Thermodynamic and Solubility Profiles
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.22 g/mol | |
| Purity | ≥95% | |
| Estimated LogP (Lipophilicity) | 1.2 (Predicted) | |
| Aqueous Solubility | Low (Hydrophobic core) |
The carboxylic acid group enhances water solubility at physiological pH, while the aromatic systems contribute to membrane permeability .
Pharmacological and Industrial Applications
Material Science Applications
The conjugated π-system of thiophene-pyrimidine hybrids suggests utility in:
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Organic semiconductors: Charge transport properties akin to polythiophenes.
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Coordination chemistry: Chelation with metal ions for catalytic applications .
Challenges and Future Directions
Synthetic Limitations
Current hurdles include:
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Low yields in cross-coupling reactions due to steric hindrance from the pyrimidine ring.
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Purification difficulties arising from byproducts in Suzuki-Miyaura reactions .
Unexplored Biological Targets
While thieno[2,3-d]pyrimidine-2-carboxylic acids show broad pharmacological activity , the biological profile of 3-(pyrimidin-5-yl)thiophene-2-carboxylic acid remains uncharacterized. Priority areas include:
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